16a-Methyl Prednisolone 21-Acetate
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Overview
Description
16a-Methyl Prednisolone 21-Acetate is a synthetic glucocorticoid, a derivative of prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16a-Methyl Prednisolone 21-Acetate typically involves several key steps:
Starting Material: The process begins with prednisolone acetate as the raw material.
Esterification: The 21-hydroxyl group of prednisolone is esterified using acetic anhydride in the presence of a base such as pyridine.
Methylation: The 16a position is methylated using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Esterification: Using industrial reactors to carry out the esterification reaction under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 16a-Methyl Prednisolone 21-Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert it back to its hydroxyl derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl chloride and other acylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxyl and ketone derivatives, which have different pharmacological properties .
Scientific Research Applications
16a-Methyl Prednisolone 21-Acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 16a-Methyl Prednisolone 21-Acetate involves binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates gene expression. This leads to:
Anti-Inflammatory Effects: Suppression of pro-inflammatory cytokines and inhibition of leukocyte migration.
Immunosuppressive Effects: Reduction in the activity of the immune system, which is beneficial in autoimmune conditions.
Comparison with Similar Compounds
16a-Methyl 9a-Fluoroprednisolone: Known for its enhanced anti-inflammatory activity.
16a-Methyl 9a-Fluorohydrocortisone: Exhibits strong anti-inflammatory properties with minimal electrolyte disturbance.
16a-Methylhydrocortisone: Similar in structure but with slightly different pharmacological effects.
Uniqueness: 16a-Methyl Prednisolone 21-Acetate is unique due to its specific methylation at the 16a position, which enhances its anti-inflammatory potency while minimizing side effects such as electrolyte imbalance .
Properties
IUPAC Name |
[2-(11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-19,21,27,29H,5-6,9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTYVMYSLMOANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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